molecular formula C9H15N3O2 B13080388 5-Amino-1-methyl-4-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid

5-Amino-1-methyl-4-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13080388
M. Wt: 197.23 g/mol
InChI Key: DQWDTIAWKRTSLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-methyl-4-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid is a chemically synthesized pyrazole derivative intended for research and development purposes. Pyrazole derivatives are a significant class of heterocyclic compounds recognized for their diverse pharmacological profiles, with applications in several therapeutic areas . These compounds are frequently investigated as key intermediates in the development of novel pharmaceutical agents, including anti-inflammatory, anticancer, antidepressant, and antimicrobial compounds . The specific substitution pattern on the pyrazole core, such as the 5-amino and 3-carboxylic acid functional groups in this compound, is critical for modulating its physicochemical properties and its potential to interact with biological targets. This makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules. This product is provided exclusively for laboratory research. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-amino-1-methyl-4-(2-methylpropyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H15N3O2/c1-5(2)4-6-7(9(13)14)11-12(3)8(6)10/h5H,4,10H2,1-3H3,(H,13,14)

InChI Key

DQWDTIAWKRTSLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N(N=C1C(=O)O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-4-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-keto esters. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-4-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized pyrazole derivatives .

Scientific Research Applications

5-Amino-1-methyl-4-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-4-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Similarity Score
5-Amino-1-methyl-4-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid Not provided 1-Me, 4-(2-Me propyl), 5-NH₂ C₉H₁₅N₃O₂ (est.) ~197.24 (est.) N/A
5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid 1006494-49-0 1-iPr, 5-NH₂ C₇H₁₁N₃O₂ 169.18 0.85
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid 117860-54-5 1-Me, 3-NH₂ C₅H₇N₃O₂ 141.13 0.87
5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid 956755-70-7 1-(2-Me propyl), 3-Me, 5-Cl C₉H₁₃ClN₂O₂ 216.67 Not provided
5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid 1053164-76-3 1-Ph, 5-NH₂ C₁₀H₉N₃O₂ 203.20 0.84

Key Observations :

The amino group at position 5 distinguishes it from analogs like 5-chloro derivatives (), which may exhibit different electronic properties and hydrogen-bonding capabilities .

Similarity Scores: The highest similarity score (0.87) belongs to 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 117860-54-5), likely due to shared methyl and amino groups, though positional differences (amino at position 3 vs. 5) alter reactivity .

Molecular Weight and Polarity: The chloro-substituted analog (CAS 956755-70-7) has a higher molecular weight (216.67 g/mol) due to the chlorine atom, which also increases hydrophobicity compared to the amino-substituted target compound . Phenyl-substituted analogs (e.g., CAS 1053164-76-3) exhibit greater aromaticity, which may enhance π-π stacking interactions in biological systems .

Biological Activity

5-Amino-1-methyl-4-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid (CAS Number: 1512387-68-6) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibition activities, supported by relevant case studies and research findings.

PropertyValue
Molecular FormulaC₉H₁₅N₃O₂
Molecular Weight197.23 g/mol
CAS Number1512387-68-6

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapeutics. Research indicates that compounds with a pyrazole core exhibit significant antiproliferative effects against various cancer cell lines.

  • In vitro Studies : A study demonstrated that pyrazole derivatives could inhibit the proliferation of cancer cells, with some exhibiting IC₅₀ values comparable to established chemotherapeutics like doxorubicin. For instance, certain derivatives showed IC₅₀ values in the range of 0.2–1.7 µM against human cancer cell lines such as MCF-7 and A549 .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole compounds have been widely documented. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes.

  • Mechanism of Action : Pyrazoles may exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory pathways, leading to reduced production of inflammatory mediators .

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly in relation to targets involved in cancer progression and inflammation.

  • Enzyme Targets : Research indicates that pyrazoles can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDKs has been associated with reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies

  • Study on Anticancer Properties : A recent investigation into the anticancer activity of various pyrazole derivatives found that those with specific substitutions exhibited enhanced potency against multiple cancer cell lines, suggesting that structural modifications can significantly influence biological activity .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of pyrazole derivatives demonstrated that certain compounds could reduce inflammatory markers in vitro and in vivo models, indicating their potential therapeutic use in inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.